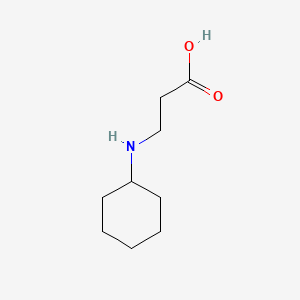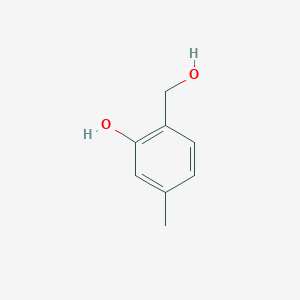
Maleic hydrazide potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic hydrazide potassium salt: is a plant growth regulator widely used in agriculture. It is known for its ability to inhibit plant cell division, which helps control unwanted growth in various crops. The compound is particularly effective in preventing sprouting in stored potatoes and onions, as well as controlling sucker growth in tobacco plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Maleic hydrazide potassium salt is synthesized by reacting maleic anhydride with hydrazine hydrate in the presence of a catalyst such as trifluoromethane sulfonic acid lanthanum. The reaction is carried out at a temperature range of 30-40°C for 30 minutes, followed by heating to 90-100°C for 5 hours. The product is then neutralized with sodium hydroxide and filtered to obtain maleic hydrazide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Maleic hydrazide potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with dienes to form crystalline derivatives at low temperatures .
Common Reagents and Conditions:
Oxidation: Mild oxidation produces compounds that react instantly with dienes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions with various reagents to form new derivatives.
Major Products Formed: The major products formed from these reactions include crystalline derivatives and substituted compounds that have different applications in agriculture and industry .
Aplicaciones Científicas De Investigación
Chemistry: Maleic hydrazide potassium salt is used as a precursor in the synthesis of various organic compounds. Its ability to undergo multiple reactions makes it a valuable reagent in organic chemistry .
Biology: In biological research, the compound is used to study cell division and growth regulation. Its inhibitory effects on cell division provide insights into the mechanisms of plant growth and development .
Industry: The compound is extensively used in agriculture to control unwanted growth in crops. It is applied to the foliage of potatoes, onions, garlic, and carrots to prevent sprouting during storage. It is also used to control sucker growth in tobacco plants .
Mecanismo De Acción
Maleic hydrazide potassium salt exerts its effects by inhibiting plant cell division. It is absorbed by the leaves and roots of plants and translocated to tissues where cell division occurs. The compound interferes with the synthesis of nucleic acids, thereby preventing the formation of new cells .
Comparación Con Compuestos Similares
Diethanolamine salt of maleic hydrazide (DEA-MH): Another form of maleic hydrazide used in agriculture.
Flumetralin: A plant growth regulator used to control sucker growth in tobacco.
Butralin: Another plant growth regulator with similar applications.
Uniqueness: Maleic hydrazide potassium salt is unique due to its high water solubility, which allows it to penetrate plant tissues more efficiently compared to other forms of maleic hydrazide. This property makes it particularly effective in agricultural applications .
Propiedades
Número CAS |
28382-15-2 |
|---|---|
Fórmula molecular |
C4H3KN2O2 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
potassium;1H-pyridazin-2-ide-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
Clave InChI |
XVTMKRCXKIHJQK-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)NNC1=O.[K+] |
SMILES canónico |
C1=CC(=O)[N-]NC1=O.[K+] |
Números CAS relacionados |
28382-15-2 51542-52-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
